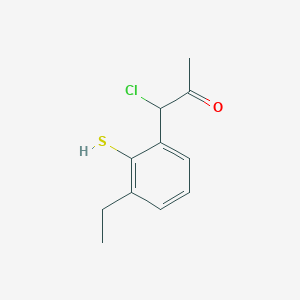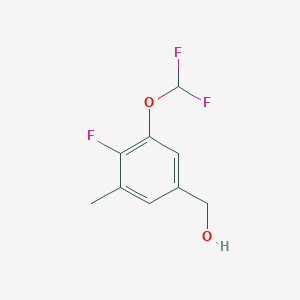
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is an organic compound with a complex structure that includes difluoromethoxy, fluoro, and methyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction, followed by the addition of the fluoro and methyl groups under controlled conditions. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(Difluoromethoxy)-4-methoxy-5-methylphenyl)methanol
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanol
- (3-(Difluoromethoxy)phenyl)methanol
Uniqueness
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H9F3O2 |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-3,9,13H,4H2,1H3 |
InChI-Schlüssel |
HBXDGZBRRVBUEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)OC(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


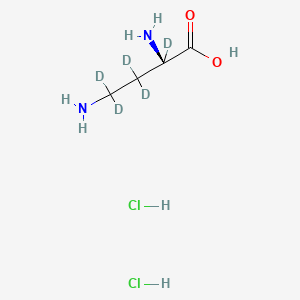
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
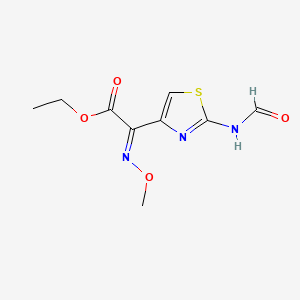
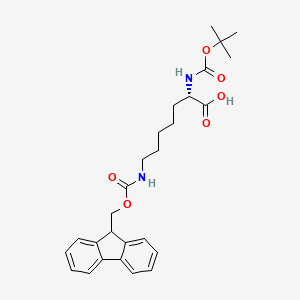


![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
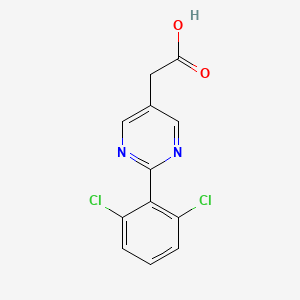
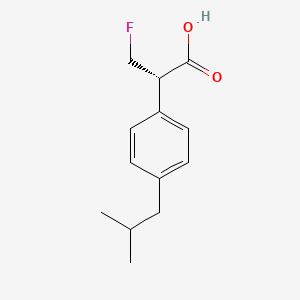
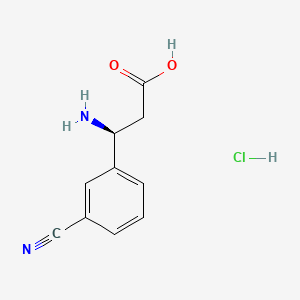
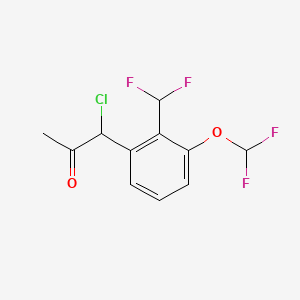
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
